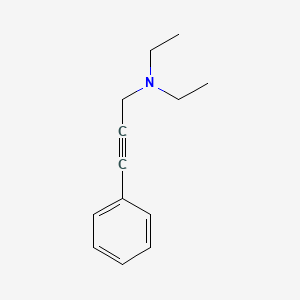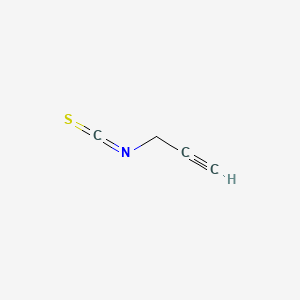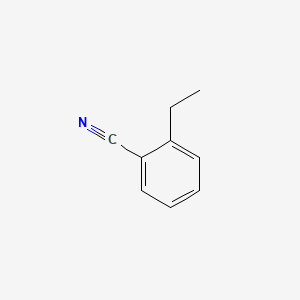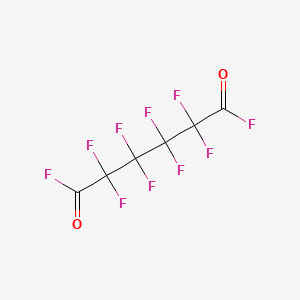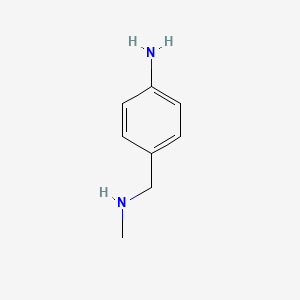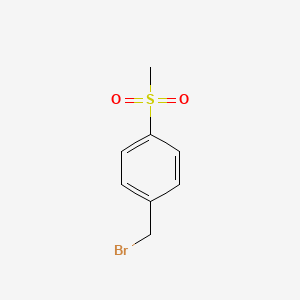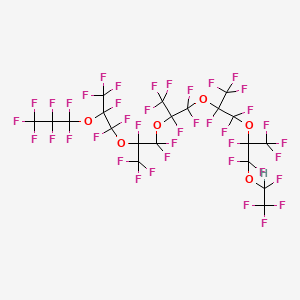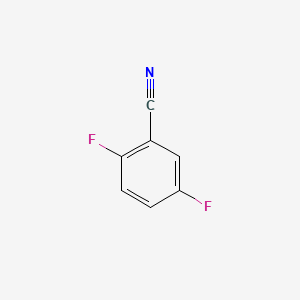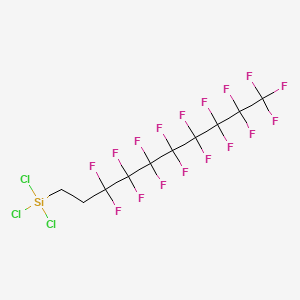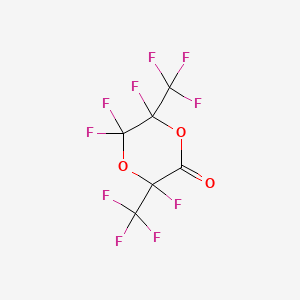
3,5,5,6-Tetrafluoro-3,6-bis(trifluoromethyl)-1,4-dioxan-2-one
Descripción general
Descripción
The compound 3,5,5,6-Tetrafluoro-3,6-bis(trifluoromethyl)-1,4-dioxan-2-one is not directly mentioned in the provided papers. However, the papers discuss related fluorinated compounds and their synthesis, which can provide insight into the chemistry of highly fluorinated dioxanones. The first paper describes the copolymerization of tetrafluoroethylene (TFE) with a dioxole derivative, which is a process that could potentially be adapted for the synthesis of related dioxanones . The second paper discusses the synthesis of a tetrafluorobenzene derivative, which showcases the reactivity of fluorinated aromatic compounds and could offer parallels in understanding the behavior of fluorinated dioxanones .
Synthesis Analysis
The synthesis of fluorinated polymers, as described in the first paper, involves the use of supercritical carbon dioxide and a perfluoro initiator to create copolymers with tetrafluoroethylene . While this does not directly pertain to the synthesis of 3,5,5,6-Tetrafluoro-3,6-bis(trifluoromethyl)-1,4-dioxan-2-one, it does highlight the potential for using supercritical carbon dioxide as a medium for fluorinated syntheses, which could be relevant for synthesizing a variety of fluorinated compounds, including dioxanones.
Molecular Structure Analysis
The second paper provides information on the molecular structure of a tetrafluorobenzene derivative, which was confirmed using spectroscopic methods and X-ray crystallography . This indicates that similar analytical techniques could be employed to determine the molecular structure of 3,5,5,6-Tetrafluoro-3,6-bis(trifluoromethyl)-1,4-dioxan-2-one, ensuring accurate characterization of the compound.
Chemical Reactions Analysis
Although the provided papers do not discuss the chemical reactions of 3,5,5,6-Tetrafluoro-3,6-bis(trifluoromethyl)-1,4-dioxan-2-one specifically, they do provide insight into the reactivity of fluorinated compounds. For example, the synthesis of the tetrafluorobenzene derivative involves aromatic nucleophilic substitution, which is a common reaction in the chemistry of fluorinated aromatics . This suggests that similar nucleophilic substitution reactions might be applicable to the synthesis or further functionalization of fluorinated dioxanones.
Physical and Chemical Properties Analysis
The first paper mentions that the glass transition temperature of the copolymers increases with the fluorinated content . This could imply that the physical properties of 3,5,5,6-Tetrafluoro-3,6-bis(trifluoromethyl)-1,4-dioxan-2-one, such as thermal stability, might also be influenced by its high degree of fluorination. Additionally, the electrochemical properties of the tetrafluorobenzene derivative were investigated, which could be analogous to the electrochemical behavior of other fluorinated compounds, including dioxanones .
Aplicaciones Científicas De Investigación
Fluorocyclisation and Formation of Bicyclic and Tricyclic Fluoroethers
Research conducted by Pustovit et al. (1997) explored the fluorocyclisation of tetrahydrofurandicarboxylic and tetrahydrofurantetracarboxylic acids with sulphur tetrafluoride, leading to the creation of bicyclic and tricyclic fluoroethers. This study highlights the potential of these reactions in synthesizing novel fluorinated ether compounds with complex structures (Pustovit, Dmowski, & Nazaretian, 1997).
Synthesis and Reactions of Stable Fluorinated Sulfuranes
Kitazume and Shreeve (1978) discussed the synthesis and reactions of stable fluorinated sulfuranes and sulfurane oxides, introducing a new family of sulfuranes. This work contributes to understanding the reactivity of fluorinated compounds and their applications in creating new chemical entities (Kitazume & Shreeve, 1978).
Copolymerization in Supercritical Carbon Dioxide
Michel et al. (2003) conducted research on the copolymerization of tetrafluoroethylene and a difluoro-dioxole derivative in supercritical carbon dioxide. This study showcases the application of fluorinated dioxanones in polymer science, particularly in synthesizing high-performance materials with unique thermal and chemical properties (Michel, Resnick, Kipp, & DeSimone, 2003).
Reactions of Perfluoronitroxides with Sulphur Dioxide
Research by Arfaei and Smith (1984) on the reactions of perfluoronitroxides with sulphur dioxide and sulphur tetrafluoride reveals the potential for forming cyclic adducts. This study underscores the versatility of fluorinated compounds in synthetic chemistry, enabling the development of novel fluorinated cyclic structures (Arfaei & Smith, 1984).
Safety and Hazards
Propiedades
IUPAC Name |
3,5,5,6-tetrafluoro-3,6-bis(trifluoromethyl)-1,4-dioxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F10O3/c7-2(4(9,10)11)1(17)18-3(8,5(12,13)14)6(15,16)19-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRPQPNYDDMAMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C(OC(C(O1)(C(F)(F)F)F)(F)F)(C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70880210 | |
| Record name | Perfluoro-3,6-dimethyl-1,4-dioxan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70880210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5,5,6-Tetrafluoro-3,6-bis(trifluoromethyl)-1,4-dioxan-2-one | |
CAS RN |
7309-84-4 | |
| Record name | 3,5,5,6-Tetrafluoro-3,6-bis(trifluoromethyl)-1,4-dioxan-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7309-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dioxan-2-one, 3,5,5,6-tetrafluoro-3,6-bis(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007309844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dioxan-2-one, 3,5,5,6-tetrafluoro-3,6-bis(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluoro-3,6-dimethyl-1,4-dioxan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70880210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5,5,6-tetrafluoro-3,6-bis(trifluoromethyl)-1,4-dioxan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.969 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




